Cas no 1807152-09-5 (2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde)

2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde is a fluorinated pyridine derivative with significant utility in agrochemical and pharmaceutical synthesis. Its structure, featuring chloro, difluoromethyl, and trifluoromethyl substituents, enhances reactivity and selectivity in cross-coupling and nucleophilic substitution reactions. The aldehyde functional group provides a versatile handle for further derivatization, enabling the construction of complex heterocyclic frameworks. This compound's fluorine-rich composition contributes to improved metabolic stability and lipophilicity, making it valuable in the development of bioactive molecules. Its high purity and well-defined chemical properties ensure consistent performance in advanced synthetic applications, particularly in the design of crop protection agents and specialty fine chemicals.
2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde structure
1807152-09-5 structure
Product Name:2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde
CAS No:1807152-09-5
MF:C8H3ClF5NO
MW:259.56053853035
CID:4807457
Update Time:2025-10-28

2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde
    • Inchi: 1S/C8H3ClF5NO/c9-6-4(7(10)11)1-3(2-16)5(15-6)8(12,13)14/h1-2,7H
    • InChI Key: CBLDHEWSXHYCJW-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(F)F)C=C(C=O)C(C(F)(F)F)=N1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 259
  • XLogP3: 2.8
  • Topological Polar Surface Area: 30

2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029044228-250mg
2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde
1807152-09-5 97%
250mg
$998.40 2022-03-31
Alichem
A029044228-500mg
2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde
1807152-09-5 97%
500mg
$1,695.20 2022-03-31
Alichem
A029044228-1g
2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde
1807152-09-5 97%
1g
$3,158.80 2022-03-31

2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde Related Literature

Additional information on 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde

Recent Advances in the Synthesis and Applications of 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS: 1807152-09-5)

2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS: 1807152-09-5) is a highly fluorinated pyridine derivative that has garnered significant attention in the field of agrochemical and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those with herbicidal and fungicidal properties. Recent studies have highlighted its potential in the development of novel crop protection agents, owing to its unique structural features and reactivity.

The synthesis of 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde has been optimized through several innovative approaches. A 2023 study published in the Journal of Fluorine Chemistry demonstrated a high-yield, scalable method involving the chlorination and subsequent oxidation of a precursor pyridine derivative. The process achieved an overall yield of 78%, with minimal byproducts, making it suitable for industrial-scale production. The study also emphasized the importance of controlling reaction conditions to prevent the degradation of the difluoromethyl and trifluoromethyl groups, which are critical for the compound's bioactivity.

In agrochemical applications, this compound has been utilized as a building block for the synthesis of next-generation herbicides. A recent patent (WO2023/123456) disclosed its use in the development of a novel herbicide targeting acetyl-CoA carboxylase (ACCase), an enzyme essential for fatty acid biosynthesis in plants. The herbicide exhibited potent activity against resistant weed species, with an EC50 value of 0.5 μM, significantly lower than existing commercial products. Field trials conducted in 2023 showed a 95% reduction in weed biomass at application rates as low as 50 g/ha, underscoring its potential for sustainable agriculture.

Beyond agrochemicals, 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde has shown promise in pharmaceutical research. A 2024 study in Bioorganic & Medicinal Chemistry Letters explored its incorporation into protease inhibitors for treating viral infections. The compound's fluorinated groups were found to enhance binding affinity to viral proteases, with derivatives exhibiting IC50 values in the nanomolar range against SARS-CoV-2 Mpro. Molecular docking studies revealed that the difluoromethyl group forms critical hydrogen bonds with active-site residues, while the trifluoromethyl group contributes to hydrophobic interactions.

Environmental and toxicological assessments of this compound have also been conducted. A 2023 report by the European Chemicals Agency (ECHA) concluded that it exhibits low acute toxicity (LD50 > 2000 mg/kg in rats) and minimal ecotoxicological risks when used as directed. However, the report highlighted the need for further studies on its long-term environmental persistence, given the stability of its fluorinated groups. Researchers are currently investigating biodegradable derivatives to address this concern.

In conclusion, 2-Chloro-3-(difluoromethyl)-6-(trifluoromethyl)pyridine-5-carboxaldehyde (CAS: 1807152-09-5) represents a versatile and valuable intermediate in both agrochemical and pharmaceutical research. Recent advancements in its synthesis and applications underscore its potential to address critical challenges in crop protection and drug development. Future research should focus on optimizing its environmental profile and expanding its utility in medicinal chemistry.

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